molecular formula C11H12ClNO2 B2674644 (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol CAS No. 1774896-61-5

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Cat. No.: B2674644
CAS No.: 1774896-61-5
M. Wt: 225.67
InChI Key: JJFSXLSEZRSOGC-UHFFFAOYSA-N
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Description

(6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (CAS 1774896-61-5) is a high-purity chemical intermediate with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . This compound is a key synthetic building block in medicinal chemistry, particularly for constructing novel indole-imidazole hybrids investigated as potential anti-infective agents . Recent scientific literature highlights that structurally similar 3-substituted indole derivatives demonstrate promising and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), a major antibiotic-resistant pathogen . The chlorinated and methoxylated indole scaffold is of significant research value for developing new antimicrobial compounds to address the growing challenge of antibiotic resistance . Researchers utilize this methanol-functionalized indole as a versatile precursor for further chemical transformations. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-4,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFSXLSEZRSOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)OC)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxy-3-methylindole.

    Chlorination: The indole derivative is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formylation: The chlorinated indole undergoes formylation at the 2-position using reagents like formic acid or formamide.

    Reduction: The formyl group is reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Formation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)formaldehyde or (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)carboxylic acid.

    Reduction: Formation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methane.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is used as a building block in the synthesis of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate indole-binding sites in enzymes and receptors.

Medicine

The compound’s structural similarity to bioactive indole derivatives suggests potential pharmacological applications. It may be explored for its anticancer, antimicrobial, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol and selected analogs:

Compound Name Substituents Molecular Formula Key Features Biological Implications Reference
This compound 6-Cl, 5-OCH₃, 3-CH₃, 2-CH₂OH C₁₁H₁₂ClNO₂ Polar hydroxymethyl at C2; electron-withdrawing Cl at C6 Potential enzyme inhibition via H-bonding
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide 5-OCH₃, 3-CH₃, 2-propanamide, 1-(4-Cl-benzoyl) C₂₁H₂₀ClN₂O₄S Sulfonamide group; bulky 4-Cl-benzoyl at N1 Enhanced enzyme inhibition (e.g., COX-2) via sulfonamide interactions
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (22) 4-OCH₃, 3-CH₂OH, 1-(3-Cl-benzyl) C₁₇H₁₅ClNO₂ Benzyl group at N1; hydroxymethyl at C3 Increased lipophilicity; altered binding orientation
(7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol (23) 7-Cl, 3-CH₂OH, 1-(3,4-diCl-benzyl) C₁₆H₁₂Cl₃NO Multi-halogenated benzyl; Cl at C7 Higher halogen bonding; potential antimicrobial activity
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-CH₃, 3-CH₂COOH C₁₁H₁₁NO₂ Carboxylic acid at C3; methyl at C6 Ionizable group improves solubility; acidic pH reactivity

Structural and Functional Analysis

Substitution Position and Electronic Effects
  • Chloro vs. Methyl at C6: The target compound’s 6-chloro substituent (electron-withdrawing) contrasts with 6-methyl in the acetic acid analog (electron-donoring) .
  • Hydroxymethyl Position : The target’s hydroxymethyl at C2 differs from analogs with hydroxymethyl at C3 (e.g., compounds 22 and 23 ) . Positional changes alter hydrogen-bonding networks and steric interactions in enzyme binding pockets.
Functional Group Contributions
  • Sulfonamide vs. Hydroxymethyl: The sulfonamide group in the propanamide analog () is a stronger hydrogen-bond donor/acceptor than hydroxymethyl, likely enhancing potency in enzyme inhibition (e.g., cyclooxygenase or kinase targets) .
  • Carboxylic Acid vs. Hydroxymethyl : The acetic acid analog () has higher aqueous solubility at physiological pH due to ionization, whereas the hydroxymethyl group in the target compound offers derivatization flexibility (e.g., esterification or oxidation) .
Lipophilicity and Bioavailability
  • The 4-chlorobenzoyl group in the propanamide analog () adds steric bulk, which may limit diffusion through narrow enzyme active sites .

Biological Activity

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

The compound can be synthesized through several steps involving starting materials such as 5-methoxy-3-methylindole, followed by chlorination and formylation reactions. The final product is obtained through reduction processes that convert the formyl group to a hydroxymethyl group. The general synthetic route includes:

  • Preparation of 5-methoxy-3-methylindole
  • Chlorination at the 6-position using reagents like thionyl chloride.
  • Formylation at the 2-position with formic acid.
  • Reduction to yield this compound.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The structural features, such as the chloro, methoxy, and methyl groups, influence its binding affinity and specificity towards molecular targets like enzymes and receptors.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer potential. For example, studies have shown that similar compounds can inhibit specific kinases involved in cancer cell proliferation. The presence of halogens in the indole ring enhances their inhibitory activity against various cancer types .

A case study demonstrated that derivatives with structural modifications at the 5-position showed enhanced inhibition of GSK-3β, a kinase overexpressed in several cancers, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Indole derivatives are known to exhibit antimicrobial properties against a range of pathogens. The unique structure of this compound may allow it to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Indoles have been shown to modulate inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatoryModerate

Case Studies

  • Anticancer Study : A series of indole derivatives were tested against non-small cell lung cancer (NSCLC) cells, showing that modifications at the 6-position significantly enhanced their inhibitory activity against c-MET kinase, leading to reduced cell proliferation .
  • Antimicrobial Evaluation : Compounds structurally related to this compound were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating promising results.

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